molecular formula C15H17NO3S B2654656 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034615-86-4

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2654656
CAS RN: 2034615-86-4
M. Wt: 291.37
InChI Key: JCGPZGJCZIDJLM-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial sensor of cellular energy status, and its activation leads to a variety of metabolic effects that can be beneficial in treating diseases such as diabetes, obesity, and cancer.

Scientific Research Applications

Cognitive Enhancing and Antihypoxic Activities

A study investigated the antiamnestic (AA) and antihypoxic (AH) activities of derivatives of bicyclic arenes, indicating compound 3o, related in structure to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, showed superior AA and AH activity. This compound was more potent than tacrine in amnesia-reversal assays and exhibited lower toxicity, suggesting its potential for cognitive enhancement and hypoxia protection Studies on cognitive enhancing agents. III. Antiamnestic and antihypoxic activities of a series of 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols.

Inhibition of Stearoyl-CoA Desaturase-1

Further research detailed the SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. Optimization led to the identification of a potent SCD-1 inhibitor that demonstrated a dose-dependent decrease in plasma desaturation index in mice, underscoring the compound's potential in metabolic disorders management Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part II: Identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide and its biological evaluation.

Human Leukocyte Elastase Inhibition

Another study synthesized and evaluated 2-(diethylamino)thieno1,3ŏxazin-4-ones for inhibitory activity toward human leukocyte elastase (HLE), revealing the potential for treating conditions associated with HLE activity. The most potent compound demonstrated significant chemical stability and inhibitory efficiency, indicating its utility in therapeutic interventions against HLE-mediated diseases 2-(diethylamino)thieno1,3ŏxazin-4-ones as stable inhibitors of human leukocyte elastase.

Enzyme Inhibition for Neurodegenerative Disorders

N-(3-hydroxyphenyl) benzamide and its derivatives were synthesized and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase, enzymes implicated in neurodegenerative diseases. This research underscores the compound's potential application in the development of treatments for conditions like Alzheimer's disease Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.

Chemoselective N-Benzoylation

A study on the N-benzoylation of aminophenols employing benzoylisothiocyanates in a chemoselective manner to produce N-(2-hydroxyphenyl)benzamides, compounds of biological interest, indicates a methodology for synthesizing biologically active benzamides. This research provides a basis for further exploration of benzamides in biological applications Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-7-8-19-14(13-6-9-20-11-13)10-16-15(18)12-4-2-1-3-5-12/h1-6,9,11,14,17H,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGPZGJCZIDJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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